3-Ethylfluoranthene-d3
Description
3-Ethylfluoranthene-d3 is a deuterated analog of 3-ethylfluoranthene, where three hydrogen atoms are replaced with deuterium (²H or D). This compound is primarily utilized as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to its near-identical chemical behavior to non-deuterated fluoranthene derivatives but distinct mass spectral signature.
Properties
Molecular Formula |
C₁₈H₁₁D₃ |
|---|---|
Molecular Weight |
233.32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Fluoranthene and Its Alkylated Derivatives
Fluoranthene (C₁₆H₁₀) serves as the parent compound for derivatives like 3-ethylfluoranthene. Key comparisons include:
| Property | Fluoranthene | 3-Ethylfluoranthene | 3-Ethylfluoranthene-d3 | C1-C4 Fluoranthenes |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 202.26 | 230.33 | 233.35 | ~202–260 |
| log Kow | 5.22 | ~6.1 (estimated) | ~6.1 | 5.2–6.5 |
| Solubility (mg/L) | 0.26 | <0.1 (estimated) | <0.1 | 0.1–0.01 |
| Use in Analytics | Analyte | Analyte | Internal Standard | Environmental Monitoring |
Notes:
- C1-C4 Fluoranthenes : These include methyl-, ethyl-, propyl-, and butyl-substituted fluoranthenes, categorized under EPA STORET codes (e.g., 61105–61106). Alkyl chain length correlates with increased log Kow and reduced solubility .
- This compound : Its deuterated form ensures minimal chromatographic deviation from the target analyte while enabling precise quantification via isotopic dilution .
Metabolic and Degradation Products
Fluoranthene undergoes microbial and enzymatic degradation to form dihydrodiols, dimethoxy derivatives, and carboxylic acids (e.g., cis-7,8-fluoranthene dihydrodiol, 9-fluorenone-1-carboxylic acid) .
- cis-7,8-Fluoranthene dihydrodiol (Compound 2) : A primary metabolite with increased polarity (log Kow ~4.5) compared to 3-ethylfluoranthene.
- 9-Fluorenone-1-carboxylic acid (Compound 16): A terminal degradation product with high water solubility (log Kow ~2.8).
Key Insight : Ethyl substitution in this compound reduces metabolic susceptibility compared to hydroxylated or carboxylated derivatives, enhancing its utility as a stable internal standard .
Deuterated vs. Non-Deuterated Analogs
Deuteration minimally alters physicochemical properties but significantly impacts analytical performance:
| Parameter | 3-Ethylfluoranthene | This compound |
|---|---|---|
| Retention Time (GC) | 12.3 min | 12.2 min |
| Mass Fragment (m/z) | 226 (M⁺) | 229 (M⁺) |
| Detection Limit | 0.1 ppb | 0.05 ppb (via isotopic enrichment) |
Application : The deuterated form mitigates matrix effects in complex environmental samples (e.g., sediments, tissues) where co-eluting compounds interfere with quantification .
Environmental and Regulatory Context
This compound falls under the broader category of "Fluoranthenes, C1-C4" (EPA STORET 61106), which includes alkylated PAHs regulated due to their environmental persistence. Compared to non-alkylated fluoranthene, ethyl derivatives exhibit:
- Higher adsorption coefficients (Koc) : ~10,000 L/kg for 3-ethylfluoranthene vs. ~5,000 L/kg for fluoranthene.
- Lower volatility : Vapor pressure decreases from 1.3 × 10⁻⁶ mmHg (fluoranthene) to ~5 × 10⁻⁷ mmHg (ethyl derivative).
Regulatory Implications : Alkylated PAHs often evade standard monitoring protocols targeting parent PAHs, necessitating specialized methods where deuterated standards like this compound are critical .
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